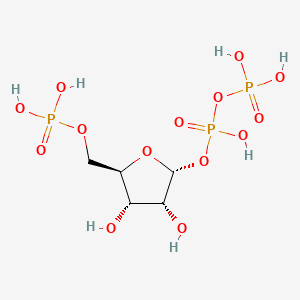

Phosphoribosyl pyrophosphate

描述

Historical Context of PRPP Discovery

The discovery of phosphoribosyl pyrophosphate dates back to the mid-1950s, a period of intense research into the biosynthesis of nucleotides. It was the pioneering work of Arthur Kornberg and his colleagues that first identified this crucial intermediate. nih.govasm.org Their investigations were focused on understanding the enzymatic reactions that lead to the formation of uridylate, a pyrimidine (B1678525) nucleotide. nih.gov In the course of these studies, they unearthed PRPP and characterized its essential role in the transfer of a ribose-5-phosphate (B1218738) moiety, a key step in nucleotide synthesis. nih.gov

Initially, it was observed that PRPP is a relatively stable compound when stored at neutral pH and low temperatures. asm.org However, it readily decomposes under acidic or basic conditions, or when heated. asm.org This early understanding of its chemical properties was crucial for its isolation and subsequent study, paving the way for a deeper comprehension of its metabolic significance.

Central Role of PRPP as an Activated Metabolite

PRPP is aptly described as an "activated" metabolite because it carries a high-energy pyrophosphate group at the anomeric carbon (C-1) of its ribose sugar. nih.gov This pyrophosphate group is an excellent leaving group, making the C-1 position highly susceptible to nucleophilic attack. This chemical reactivity is the basis for PRPP's central role in a variety of biosynthetic substitution reactions, primarily involving the formation of N-glycosidic bonds. nih.govasm.orgnih.gov

The synthesis of PRPP is an irreversible reaction catalyzed by the enzyme PRPP synthetase (also known as ribose-phosphate diphosphokinase). encyclopedia.pubmdpi.comwikipedia.org This enzyme facilitates the transfer of a pyrophosphoryl group from ATP to ribose-5-phosphate, yielding PRPP and AMP. nih.govasm.orgnih.gov The reaction is as follows:

Ribose-5-phosphate + ATP → PRPP + AMP nih.govasm.orgnih.gov

Once formed, PRPP serves as a direct precursor for several vital metabolic pathways:

Purine (B94841) Nucleotide Biosynthesis: In the de novo synthesis of purines, the enzyme glutamine phosphoribosylpyrophosphate amidotransferase utilizes PRPP as a substrate to create phosphoribosylamine, the first committed step in this pathway. vt.edunews-medical.net

Pyrimidine Nucleotide Biosynthesis: Unlike purine synthesis, the pyrimidine ring is first assembled and then attached to the ribose sugar provided by PRPP. The enzyme orotate (B1227488) phosphoribosyltransferase catalyzes the reaction between orotate and PRPP to form orotidylate. vt.eduwikipedia.org

Salvage Pathways: PRPP is also critical for the salvage of pre-existing purine and pyrimidine bases from the breakdown of DNA and RNA. encyclopedia.pubmdpi.com Enzymes like adenine (B156593) phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attach these bases to PRPP to reform nucleotides. vt.eduwikipedia.org

Amino Acid Biosynthesis: The carbon backbone of the amino acids histidine and tryptophan is partially derived from PRPP. nih.govmdpi.comwikipedia.org For instance, in histidine biosynthesis, PRPP reacts with ATP in a step that initiates the formation of the imidazole (B134444) ring. wikipedia.org

Cofactor Biosynthesis: PRPP is a precursor for the synthesis of essential cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.govencyclopedia.pubmdpi.com

The central role of PRPP as a donor of the phosphoribosyl group is summarized in the table below:

| Metabolic Pathway | Key Enzyme | Product(s) derived from PRPP |

| Purine de novo Synthesis | Amidophosphoribosyltransferase | Phosphoribosylamine |

| Pyrimidine de novo Synthesis | Orotate phosphoribosyltransferase | Orotidine (B106555) 5'-monophosphate (OMP) |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Inosine (B1671953) monophosphate (IMP), Guanosine (B1672433) monophosphate (GMP) |

| Amino Acid Synthesis (Histidine) | ATP-phosphoribosyltransferase | N'- (5'-phosphoribosyl)-ATP |

| Amino Acid Synthesis (Tryptophan) | Anthranilate phosphoribosyltransferase | Phosphoribosyl-anthranilate |

| Cofactor Synthesis (NAD+) | Nicotinate phosphoribosyltransferase | Nicotinate mononucleotide |

Overview of PRPP's Ubiquity in Living Systems

The fundamental importance of PRPP in cellular metabolism is underscored by its near-universal presence in living organisms. The enzyme responsible for its synthesis, PRPP synthase, is found in all free-living organisms, from bacteria and archaea to plants and animals. nih.govasm.org This widespread distribution highlights the early evolutionary origin and indispensable nature of PRPP-dependent pathways. nih.gov

The number of genes encoding PRPP synthase can vary between organisms. While some bacteria have a single prs gene, many eukaryotes, including humans and yeast, possess multiple genes for this enzyme. nih.govmdpi.com For example, humans have three isoforms of PRPP synthetase. orpha.net This genetic redundancy may allow for differential regulation and function in various tissues and developmental stages.

The essentiality of PRPP is further demonstrated by the fact that a complete lack of PRPP synthesis is generally incompatible with life for free-living organisms. mdpi.com However, some obligate intracellular parasites, such as certain species of Chlamydia and Rickettsia, as well as parasites like Trypanosoma and Leishmania, lack the ability to synthesize their own PRPP. nih.govencyclopedia.pubmdpi.com These organisms are dependent on their host's metabolism to provide this critical metabolite, a vulnerability that is being explored for potential therapeutic interventions. encyclopedia.pubmdpi.com

The ubiquity of PRPP extends across the kingdoms of life, as illustrated by the identification of PRPP synthase in a diverse range of organisms:

| Kingdom | Representative Organisms |

| Bacteria | Escherichia coli, Bacillus subtilis, Mycobacterium tuberculosis |

| Archaea | Methanocaldococcus jannaschii |

| Fungi | Saccharomyces cerevisiae (yeast), Schizosaccharomyces pombe |

| Plantae | Spinacia oleracea (spinach), Arabidopsis thaliana |

| Animalia | Homo sapiens (humans), Rats, Danio rerio (zebrafish) |

This broad distribution firmly establishes PRPP as a universally critical metabolite, essential for the synthesis of the building blocks of life and the machinery of cellular function.

Structure

3D Structure

属性

CAS 编号 |

7540-64-9 |

|---|---|

分子式 |

C5H13O14P3 |

分子量 |

390.07 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |

InChI 键 |

PQGCEDQWHSBAJP-TXICZTDVSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |

物理描述 |

Solid |

产品来源 |

United States |

Biosynthesis of Phosphoribosyl Pyrophosphate

Enzyme: PRPP Synthetase (Ribose-Phosphate Diphosphokinase; EC 2.7.6.1)

The primary enzyme responsible for the synthesis of PRPP is ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRS). wikipedia.orgbibliomed.org This enzyme is classified under EC 2.7.6.1 and plays a rate-limiting role in the production of PRPP. encyclopedia.pub

Enzymatic Reaction and Mechanism

PRPP synthetase catalyzes the transfer of a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to the C-1 hydroxyl group of ribose-5-phosphate (B1218738) (R5P). nih.gov This reaction results in the formation of 5-phospho-D-ribosyl-α-1-diphosphate (PRPP) and adenosine monophosphate (AMP). nih.govasm.org

The chemical equation for this reaction is: Ribose-5-phosphate + ATP → Phosphoribosyl pyrophosphate + AMP youtube.com

The catalytic mechanism is a sequential process that begins with the binding of R5P to the enzyme, followed by the binding of ATP. wikipedia.org After the transfer of the pyrophosphoryl group, AMP is released first, followed by the product, PRPP. wikipedia.org The reaction is considered irreversible under physiological conditions. encyclopedia.pub

Substrate and Cofactor Requirements

The synthesis of PRPP by PRPP synthetase has specific substrate and cofactor requirements for its activity.

| Component | Role in the Reaction |

| Ribose-5-phosphate (R5P) | The primary substrate that receives the pyrophosphate group. youtube.com |

| Adenosine triphosphate (ATP) | The substrate that donates the pyrophosphate group. youtube.com |

| Magnesium (Mg2+) | An essential divalent cation cofactor required for the reaction. orpha.net |

| Inorganic Phosphate (B84403) (Pi) | An allosteric activator for certain classes of the enzyme. orpha.netresearchgate.net |

PRPP Synthetase Isoforms and Classes

PRPP synthetases are found across all kingdoms of life and are categorized into three main classes based on their enzymatic properties, such as their dependence on phosphate for activity and their allosteric regulation. nih.govnih.gov

Class I PRPP Synthetases (e.g., Mammalian, Bacterial)

Class I PRPP synthetases are the most common and are found in both bacteria and mammals. nih.govbiorxiv.org A defining characteristic of this class is its dependence on inorganic phosphate (Pi) for activation. elifesciences.org These enzymes are allosterically inhibited by purine (B94841) ribonucleoside diphosphates, particularly ADP and GDP, which helps to regulate the nucleotide biosynthesis pathway. orpha.netnih.gov Class I enzymes typically utilize ATP, and in some cases dATP, as the diphosphoryl donor. encyclopedia.pubresearchgate.net Structurally, they often form hexameric complexes. encyclopedia.pubcreative-enzymes.com In humans, there are three isoforms: PRPS1, PRPS2, and a testis-specific PRPS3. researchgate.net

Class II PRPP Synthetases (e.g., Plant)

Class II PRPP synthetases are specific to plants. encyclopedia.pubbibliomed.org Unlike their Class I counterparts, these enzymes are not dependent on phosphate for their activity and are not allosterically inhibited by ADP. nih.govfrontiersin.org They exhibit a broader specificity for the diphosphoryl donor, accepting ATP, dATP, GTP, CTP, and UTP. encyclopedia.pubnih.gov Plant PRPP synthetases, such as those from spinach (Spinacia oleracea), often exist as homotrimers. nih.gov

Class III PRPP Synthetases (e.g., Archaeal)

Class III PRPP synthetases have been identified in archaea, such as Methanocaldococcus jannaschii. encyclopedia.pubkenyon.edu These enzymes require phosphate for activation but, unlike Class I enzymes, they lack an allosteric site for ADP inhibition. elifesciences.orgkenyon.edu The enzyme from M. jannaschii has been reported to exist as a dimer or tetramer and utilizes ATP and dATP as diphosphoryl donors. encyclopedia.pub

| Feature | Class I | Class II | Class III |

| Organism Type | Mammalian, Bacterial nih.gov | Plant encyclopedia.pub | Archaeal encyclopedia.pub |

| Phosphate (Pi) Dependence | Required for activation elifesciences.org | Independent of Pi nih.gov | Required for activation kenyon.edu |

| Allosteric ADP Inhibition | Yes nih.gov | No nih.gov | No kenyon.edu |

| Diphosphoryl Donor | ATP, sometimes dATP encyclopedia.pub | ATP, dATP, GTP, CTP, UTP encyclopedia.pub | ATP, dATP encyclopedia.pub |

| Quaternary Structure | Hexamer encyclopedia.pub | Trimer nih.gov | Dimer/Tetramer encyclopedia.pub |

Regulation of Prpp Synthetase Activity

Allosteric Control Mechanisms

The activity of PRPP synthetase is subject to immediate and sensitive regulation by the levels of various small molecules within the cell. This allosteric control allows for rapid adjustments in PRPP synthesis in response to fluctuations in the cell's energy status and the availability of biosynthetic precursors.

Inhibition by Purine (B94841) Nucleotides (ADP, GDP)

PRPP synthetase is allosterically inhibited by purine ribonucleotides, most notably adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). encyclopedia.puborpha.netnumberanalytics.com This feedback inhibition is a critical mechanism for maintaining homeostasis in nucleotide pools. numberanalytics.com When the levels of these purine nucleotides are high, they bind to allosteric sites on the PRPS enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. orpha.netnih.gov This ensures that the cell does not expend energy and resources to produce PRPP when the end-products of the pathways it feeds are already abundant. The inhibition by ADP is particularly potent. researchgate.net In some forms of PRPS superactivity, a genetic disorder leading to excessive uric acid production, the underlying defect is often an impaired allosteric inhibition of the enzyme by ADP and GDP. orpha.net

Activation by Inorganic Phosphate (B84403) (Pi)

In contrast to the inhibitory effects of purine nucleotides, inorganic phosphate (Pi) acts as a crucial allosteric activator of PRPP synthetase. orpha.netlibretexts.orgpharmacy180.com The requirement of Pi for enzyme activity is a characteristic feature of Class I PRPP synthetases, which includes the human enzymes. elifesciences.org Increased intracellular concentrations of Pi stimulate PRPP synthetase, leading to an accelerated rate of PRPP production. nih.govnih.gov This activation is significant as it links the rate of PRPP synthesis directly to the availability of phosphate, a key component of the ATP molecule that serves as a substrate for the enzyme. Studies have shown that changes in intracellular phosphate levels, for instance during cell cycle progression from G1 to S phase, correlate with increased PRPP synthetase activity and subsequent purine synthesis. nih.gov In certain cellular contexts, the availability of Pi can be a rate-limiting factor for PRPP generation. nih.gov

Complex Kinetic Patterns of ADP Inhibition

The inhibitory effect of ADP on PRPP synthetase exhibits complex kinetic patterns that are dependent on the concentrations of the enzyme's substrates. At subsaturating concentrations of ribose-5-phosphate (B1218738), ADP acts as a competitive inhibitor with respect to ATP, meaning it directly competes with ATP for binding to the active site. encyclopedia.pubresearchgate.netnih.gov However, the mechanism is more intricate. Detailed kinetic analyses have revealed that ADP can also induce substrate inhibition by ribose-5-phosphate. researchgate.netnih.gov This occurs through the binding of ADP to a site distinct from the active site, which in turn alters the enzyme's conformation in a way that makes high concentrations of ribose-5-phosphate inhibitory. researchgate.netnih.gov This dual mechanism of inhibition allows for a more nuanced regulation of PRPP synthetase activity in response to the cellular concentrations of both ATP and ribose-5-phosphate.

Transcriptional and Translational Regulation of PRPS Genes

Beyond the immediate allosteric control, the synthesis of PRPP is also regulated at the level of gene expression, ensuring that the amount of PRPP synthetase enzyme is appropriate for the cell's long-term needs. In mammals, the PRPS family includes three isoforms and two associated proteins, all of which are products of distinct genes. nih.gov

The expression of PRPS genes is subject to transcriptional regulation by various signaling pathways and transcription factors. For example, in plants, the expression of certain PRPS genes responds to ethylene (B1197577) treatment. mdpi.com In human cells, signaling pathways such as the Ras-MAPK/ERK pathway can influence the transcription of genes involved in cellular growth and proliferation, which would include those necessary for nucleotide synthesis. nih.gov The promoters of PRPS genes contain binding sites for various transcription factors that can modulate their expression in response to extracellular stimuli and developmental cues. cureffi.orgnih.gov

Translational control mechanisms also play a role in regulating the amount of PRPP synthetase produced. creative-enzymes.combiorxiv.org Some messenger RNAs (mRNAs) contain upstream open reading frames (uORFs) in their 5' untranslated regions, which can modulate the translation of the main protein-coding sequence. cureffi.org This mechanism allows for a rapid and fine-tuned regulation of protein synthesis in response to cellular stress or other signals. cureffi.org The existence of such regulatory elements in PRPS mRNAs would provide another layer of control over the production of this critical enzyme. biorxiv.org Furthermore, studies have shown that the coordinated expression of genes involved in PRPP synthesis is crucial for certain metabolic processes, such as enhanced xylose utilization in industrial yeast strains. mdpi.com

Post-Translational Modifications of PRPP Synthetase

After the PRPP synthetase protein is synthesized, its activity can be further modulated by post-translational modifications (PTMs). These are chemical alterations to the protein that can affect its stability, localization, interactions with other proteins, and catalytic activity.

Proteomic studies have begun to uncover the landscape of PTMs on enzymes of the de novo purine biosynthetic pathway, including PRPP synthetase. nih.gov Phosphorylation, the addition of a phosphate group, is a common PTM that regulates the function of many enzymes. There is evidence to suggest that PRPP synthetase can be phosphorylated, and that the phosphorylation state may change in response to the availability of purines, potentially altering enzyme activity or its assembly into complexes. nih.gov For instance, a likely AKT phosphorylation site has been identified on a key enzyme in the purine pathway, suggesting a link between growth factor signaling and the regulation of nucleotide synthesis via PTMs. nih.gov

Phosphorylation and its Regulatory Implications

The catalytic function of PRPP synthetase (PRPS) is intricately regulated by post-translational modifications, most notably phosphorylation. This process, involving the addition of phosphate groups to specific amino acid residues, serves as a switch to modulate enzyme activity in response to cellular signals.

In human cells, PRPS1 activity is enhanced during the S phase of the cell cycle, a period requiring a high supply of nucleotides for DNA replication. This heightened activity is driven by phosphorylation of PRPS1 at the Serine 103 (S103) residue by cyclin-dependent kinase 1 (CDK1). aacrjournals.org Disruption of this phosphorylation event leads to cell-cycle arrest and reduced cell proliferation, highlighting its critical role in coordinating nucleotide synthesis with cell division. aacrjournals.org Conversely, treatment of purified PRPS1 with a phosphorylation inhibitor has been shown to decrease its enzymatic activity, confirming that phosphorylation is essential for its optimal function. aacrjournals.org

The regulation of PRPS by phosphorylation is a key mechanism for integrating metabolic status with nucleotide production. For instance, amino acid availability can regulate PRPP production through the Akt signaling pathway. nih.gov While it was known that amino acid deprivation reduces PRPP levels, recent studies have elucidated that this is mediated through the regulation of Akt, which in turn affects enzymes in the pentose (B10789219) phosphate pathway that produce the PRPS substrate, ribose-5-phosphate. nih.gov

In the yeast Saccharomyces cerevisiae, specific isoforms of PRPS interact with the MAP kinase Slt2, a component of the cell wall integrity pathway. This interaction is dependent on the phosphorylation state of Slt2, providing a link between PRPP synthesis and the maintenance of the cell wall. encyclopedia.pub Furthermore, a non-catalytic region within the yeast Prs5 isoform contains numerous predicted phosphorylation sites and interacts with a homolog of glycogen (B147801) synthase kinase-3 (Gsk3), suggesting a complex regulatory network involving multiple kinases. encyclopedia.pubnih.gov Although direct evidence for phosphorylation affecting the activity of all PRPS isoforms is still being gathered, the existing data strongly indicate that it is a conserved and crucial regulatory mechanism. nih.gov

Supramolecular Organization and Filamentation of PRPP Synthetase

Formation of Filamentous Cytoophidia

PRPP synthetase possesses the remarkable ability to self-assemble into large, evolutionarily conserved filamentous structures known as cytoophidia, or "cellular snakes". elifesciences.orgresearchgate.nethypothes.isplos.orgnih.govresearchgate.netcytoophidia.com These membrane-less compartments are formed by the polymerization of metabolic enzymes and represent a higher level of cellular organization. nih.govresearchgate.net The formation of cytoophidia is not exclusive to PRPS; other metabolic enzymes, such as CTP synthase (CTPS) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), also form these structures. nih.govresearchgate.net

The assembly of PRPS into these filaments is a regulated process. The basic functional unit of PRPS is a hexamer, and these hexamers stack together to form the elongated filaments. biorxiv.orgresearchgate.net This polymerization is not random aggregation but a structured assembly process. biorxiv.org Cytoophidia have been observed in a wide range of organisms, from prokaryotes like E. coli to eukaryotes including yeast, fruit flies, zebrafish, rats, and humans, underscoring their fundamental biological importance. elifesciences.orgresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov These structures can be found in both the cytoplasm and the nucleus, and their morphology can vary from dots and linear filaments to circular shapes depending on the cellular state. nih.govcytoophidia.commolbiolcell.org

Ligand-Controlled Filament Type Formation and Regulatory Effects

The assembly and structure of PRPP synthetase filaments are dynamically controlled by the binding of various ligands, including substrates and allosteric inhibitors. elifesciences.orgresearchgate.netnih.govrcsb.orgnih.govelifesciences.org This ligand-dependent polymorphism allows the cell to fine-tune PRPP production.

In E. coli, PRPS can form at least two distinct types of filaments, termed type A and type B, whose formation is dictated by the presence of different ligands. elifesciences.orgresearchgate.netnih.govbiorxiv.org

Type A filaments form in the presence of substrates like ATP and are resistant to or attenuate allosteric inhibition by ADP. elifesciences.orgresearchgate.netnih.govbiorxiv.org

Type B filaments , on the other hand, form in the presence of the allosteric inhibitor phosphate (Pi) and appear to be more susceptible to allosteric inhibition. researchgate.netbiorxiv.org

Structural studies using cryo-electron microscopy have revealed that these different filament types arise from conformational changes in the PRPS hexamers, particularly in a regulatory flexible loop. elifesciences.orgresearchgate.netnih.govnih.gov In the type B filament, this loop can physically block the ATP binding site, providing a structural basis for its inhibited state. researchgate.net A noncanonical binding site for AMP/ADP has also been identified, which helps stabilize the flexible loop's conformation. elifesciences.orgresearchgate.netrcsb.orgnih.gov

The formation of filaments serves as an additional layer of allosteric regulation. researchgate.netbiorxiv.orgpdbj.orgrcsb.org By sequestering the enzyme into these large polymers, the cell can effectively control the pool of active enzyme. molbiolcell.org In human PRPS1, filament assembly stabilizes the binding site for the essential activator, phosphate, thereby increasing enzyme activity within the filament. biorxiv.orgrcsb.org Conversely, for other enzymes that form cytoophidia, filamentation is often associated with enzyme inactivation. nih.gov This dynamic assembly and disassembly provides a rapid mechanism to modulate metabolic flux without requiring protein synthesis or degradation. hypothes.is

Evolutionary Conservation and Subcellular Sequestration of PRPS Filaments

The assembly of PRPP synthetase into filamentous cytoophidia is a deeply conserved phenomenon across prokaryotes and eukaryotes. researchgate.netbiorxiv.orgmolbiolcell.orgrcsb.orgmdpi.com The presence of these structures in organisms as diverse as bacteria, yeast, Drosophila, rats, and humans points to a fundamental and ancient role in metabolic regulation. biorxiv.orgmolbiolcell.orgmdpi.com The residues that mediate the assembly of PRPS1 into filaments are highly conserved, suggesting that this ability is widespread among most species. biorxiv.org

PRPS filaments are not randomly distributed within the cell but are sequestered in specific subcellular locations. In higher eukaryotes, PRPS filaments are often observed in the nucleus under normal growth conditions, while in other organisms and cell types, they are found in the cytoplasm. nih.govcytoophidia.commolbiolcell.orgdntb.gov.ua This compartmentalization may serve to channel substrates more efficiently, protect the enzyme from degradation, or prevent unwanted interactions with other cellular components. researchgate.net

The sequestration is dynamic and can be influenced by developmental and metabolic signals. nih.gov For instance, hyperosmotic stress can induce the formation of cytoophidia for PRPS and other metabolic enzymes. researchgate.net This ability to dynamically sequester and release the enzyme provides a sophisticated mechanism for the spatial and temporal control of nucleotide metabolism, allowing cells to adapt to changing conditions. nih.govmolbiolcell.org

Metabolic Pathways Utilizing Phosphoribosyl Pyrophosphate

Purine (B94841) Nucleotide Biosynthesis

The synthesis of purine nucleotides, adenine (B156593) and guanine (B1146940), occurs through two main pathways: the de novo synthesis pathway and the salvage pathways. PRPP is a central component in both. researchgate.netmhmedical.com

The de novo pathway builds purine nucleotides from simpler molecules like amino acids, carbon dioxide, and one-carbon units. nih.gov The process begins with ribose-5-phosphate (B1218738), which is converted to PRPP. microbenotes.compixorize.com The purine base is then constructed step-by-step on this activated ribose foundation. microbenotes.com

The committed and rate-limiting step in de novo purine synthesis is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), also known as phosphoribosyl pyrophosphate amidotransferase (PPAT). wikipedia.orgnih.govwikipedia.org This enzyme facilitates the conversion of PRPP and glutamine to 5-phosphoribosyl-1-amine (PRA), which is the first dedicated intermediate in the purine biosynthetic pathway. wikipedia.orgnih.gov The reaction involves the transfer of an amino group from glutamine to PRPP, displacing the pyrophosphate group. wikipedia.orglibretexts.org

The enzyme consists of two domains with distinct catalytic functions: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase (PRTase) domain that binds PRPP and facilitates its reaction with the ammonia. wikipedia.orgnih.gov A 20 Å channel connects the two active sites, ensuring the efficient transfer of the highly reactive ammonia intermediate. nih.govnih.gov

The activity of GPAT is allosterically regulated. PRPP acts as a potent allosteric activator of the enzyme. wikipedia.orglibretexts.orgthesciencenotes.com The binding of PRPP to the PRTase domain induces a conformational change in the enzyme, which is necessary to activate the glutaminase site and facilitate the formation of the ammonia channel. wikipedia.orgnih.gov This mechanism ensures that the production of ammonia from glutamine is coupled with the availability of PRPP for the subsequent reaction, preventing the wasteful hydrolysis of glutamine. nih.gov

The de novo purine synthesis pathway is tightly controlled by feedback inhibition to maintain a balanced supply of purine nucleotides. uomustansiriyah.edu.iq The end products of the pathway, namely inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), act as allosteric inhibitors of GPAT. wikipedia.orglibretexts.orglibretexts.org When these purine ribonucleotides are abundant, they bind to the enzyme and decrease its activity, thus slowing down the entire pathway. wikipedia.orglibretexts.org

Specifically, AMP and GMP can partially inhibit GPAT on their own, but the presence of both nucleotides leads to a more potent, synergistic inhibition. libretexts.orgyoutube.com This allows the cell to finely tune the rate of purine synthesis in response to the levels of both adenine and guanine nucleotides. libretexts.org Furthermore, the conversion of IMP to either AMP or GMP is also subject to feedback regulation; AMP inhibits its own synthesis from IMP, and GMP does the same, ensuring a balanced production of the two major purine nucleotides. libretexts.orgnih.gov

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides from the degradation of nucleic acids through salvage pathways. microbenotes.comwikipedia.org These pathways are energetically less demanding than the de novo route. nih.gov PRPP is the donor of the ribose-5-phosphate moiety in these reactions. microbenotes.com

The key enzymes in the purine salvage pathways are phosphoribosyltransferases, which catalyze the transfer of the phosphoribosyl group from PRPP to a purine base, forming a nucleoside monophosphate. wikipedia.org There are two primary enzymes involved:

Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to adenosine monophosphate (AMP). wikipedia.orgpixorize.com

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): HGPRT is a central enzyme that salvages both hypoxanthine (B114508) and guanine. wikipedia.orgamc.nl It converts hypoxanthine to inosine monophosphate (IMP) and guanine to guanosine monophosphate (GMP). pixorize.comwikipedia.org IMP can then be subsequently converted to AMP or GMP as needed. pixorize.com

Deficiencies in these salvage pathway enzymes can lead to metabolic disorders. For instance, a lack of functional HGPRT results in an accumulation of PRPP and uric acid, leading to conditions like Lesch-Nyhan syndrome. wikipedia.orgresearchgate.net

PRPP as an Allosteric Activator of GPAT

Purine Salvage Pathways

Pyrimidine (B1678525) Nucleotide Biosynthesis

PRPP is essential for both the de novo synthesis and salvage pathways of pyrimidine nucleotides, which are critical components of DNA and RNA. mhmedical.comresearchgate.net

In the de novo synthesis of pyrimidines, the pyrimidine ring is first assembled from simpler molecules like bicarbonate and aspartate before being attached to the ribosyl phosphate (B84403) moiety provided by PRPP. vt.edulibretexts.org PRPP plays a dual role in this pathway, acting as both a substrate and a key allosteric activator.

Orotate (B1227488) phosphoribosyltransferase (OPRT), also known as orotic acid phosphoribosyltransferase, catalyzes the fifth step in the de novo pyrimidine biosynthesis pathway. ebi.ac.uknih.gov This enzyme facilitates the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP) by transferring the phosphoribosyl group from PRPP. ebi.ac.ukwikipedia.orgebi.ac.uk The reaction is a reversible phosphoribosyl transfer, forming OMP and pyrophosphate. ebi.ac.uk In mammals, this catalytic function is carried out by a domain of the bifunctional enzyme UMP synthase (UMPS). nih.govwikipedia.org The reaction catalyzed by OPRT is a crucial step, effectively linking the newly synthesized pyrimidine base to the ribose backbone to form the first pyrimidine nucleotide of the pathway. wikipedia.orgtaylorandfrancis.comfiveable.me

Carbamoylphosphate Synthetase II (CPSII) catalyzes the first and rate-limiting step in de novo pyrimidine synthesis: the formation of carbamoyl (B1232498) phosphate from glutamine, bicarbonate, and ATP. fiveable.mecreative-proteomics.comcsic.es The activity of CPSII is tightly regulated to match the cellular demand for pyrimidines. fiveable.me PRPP functions as a potent allosteric activator of CPSII. csic.eswikipedia.org When PRPP levels are high, it signals a demand for nucleotide synthesis, prompting CPSII to increase its activity. fiveable.mecreative-proteomics.com This activation is crucial for coordinating the synthesis of pyrimidines with the availability of the ribose donor. orpha.net Research has shown that in the presence of PRPP, CPSII has a higher affinity for its substrate, Mg-ATP, which enhances its catalytic efficiency. nih.govscbt.com Conversely, the pathway's end-product, uridine (B1682114) triphosphate (UTP), acts as a feedback inhibitor of CPSII. fiveable.mewikipedia.org

In addition to de novo synthesis, cells can recycle pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA through salvage pathways. nih.govwikipedia.org PRPP is a key substrate in the direct salvage of pyrimidine bases. nih.gov Enzymes known as phosphoribosyltransferases catalyze the addition of the activated ribose-5-phosphate from PRPP to a free pyrimidine base, such as uracil (B121893), to form a nucleotide monophosphate (e.g., UMP). fiveable.menih.gov This provides a more energy-efficient mechanism for producing nucleotides compared to the de novo pathway. wikipedia.org For example, uracil phosphoribosyltransferase (UPRT) uses PRPP to convert uracil directly to uridine monophosphate (UMP). fiveable.menih.gov

De Novo Pyrimidine Synthesis Pathway

Role of Orotate Phosphoribosyltransferase (OPRT)

Amino Acid Biosynthesis

PRPP is a direct precursor in the biosynthesis of the amino acid histidine. wikipedia.orgwikipathways.orgwikipathways.org

The biosynthesis of histidine, which occurs in bacteria, fungi, and plants, begins with PRPP. bioone.orgwikipedia.org The first and rate-limiting step of this pathway is the condensation of ATP and PRPP, a reaction catalyzed by the enzyme ATP-phosphoribosyltransferase (HisG in bacteria). bioone.orgnih.govwikipathways.orgsemanticscholar.org This reaction forms N'-(5'-phosphoribosyl)-ATP (PRATP). bioone.orguniprot.orguniprot.org In this unique reaction, a carbon atom from the ribose of PRPP and a nitrogen atom from ATP form the initial bond that will become part of the imidazole (B134444) ring of histidine. wikipedia.org The rest of the carbon backbone of histidine is also derived from the ribose moiety of PRPP. wikipedia.org The activity of ATP-phosphoribosyltransferase is subject to feedback inhibition by the end-product of the pathway, histidine, which helps to regulate the rate of its own synthesis. wikipedia.orgsemanticscholar.orguniprot.org

Tryptophan Biosynthesis (via Anthranilate Phosphoribosyltransferase)

The synthesis of tryptophan, an essential aromatic amino acid in microorganisms and plants, relies on PRPP in a key step. wikipedia.orgroyalsocietypublishing.org The enzyme anthranilate phosphoribosyltransferase (AnPRT), also known as TrpD, catalyzes the transfer of a phosphoribosyl group from PRPP to anthranilate. wikipedia.orgroyalsocietypublishing.orgnih.govnih.gov This reaction forms N-(5-phosphoribosyl)-anthranilate and pyrophosphate (PPi). wikipedia.org The process is a critical juncture in the tryptophan biosynthetic pathway. royalsocietypublishing.orgnih.gov

The enzymatic reaction is as follows: Anthranilate + PRPP ⇌ N-(5-phosphoribosyl)-anthranilate + PPi wikipedia.org

In organisms like Salmonella enterica and Escherichia coli, TrpD can be part of a bifunctional complex with anthranilate synthase (TrpE). nih.gov The AnPRT enzyme is typically a homodimer, with the active site located in the hinge region between two domains. royalsocietypublishing.org The binding of PRPP to the C-terminal domain, a process that requires a divalent metal ion like Mg2+, induces conformational changes in flexible loops of the enzyme, preparing it for catalysis. royalsocietypublishing.orgnih.gov

Cofactor Biosynthesis

PRPP is a fundamental substrate for the synthesis of several vital cofactors. nih.govnih.govasm.orgmedchemexpress.comasm.orgresearchgate.netdntb.gov.uacore.ac.ukencyclopedia.pub

Nicotinamide (B372718) Adenine Dinucleotide (NAD/NADP) Synthesis (via Quinolinate Phosphoribosyltransferase)

In the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated counterpart NADP+, PRPP is essential. encyclopedia.pubnih.govresearchgate.net The enzyme quinolinate phosphoribosyltransferase (QAPRTase or NadC) facilitates the conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.govplos.org This reaction involves the transfer of the phosphoribosyl group from PRPP to quinolinic acid, with the subsequent release of pyrophosphate and carbon dioxide. plos.org This step is a cornerstone of the NAD biosynthetic pathway common to all organisms. plos.org

The reaction proceeds as follows: Quinolinate + PRPP → Nicotinic acid mononucleotide + PPi + CO2 plos.org

QAPRTase is a type II phosphoribosyltransferase that requires a bivalent metal ion, typically Mg2+, for its activity. plos.org In Mycobacterium tuberculosis, the optimal conditions for this enzyme's activity have been found to be a temperature of 60°C and a pH of 9.2. plos.org

Tetrahydromethanopterin Synthesis

In methane-producing archaea, the cofactor tetrahydromethanopterin (H4MPT) serves a role analogous to tetrahydrofolate, acting as a one-carbon carrier. aimspress.com The biosynthesis of H4MPT involves PRPP in its committed step. aimspress.comresearchgate.net The enzyme β-ribofuranosylaminobenzene 5'-phosphate (RFAP) synthase catalyzes the reaction between p-aminobenzoic acid (pABA) and PRPP. aimspress.com This results in the formation of RFAP, carbon dioxide, and pyrophosphate. aimspress.com

Kinetic studies of RFAP synthase from the methanogen Methanocaldococcus jannaschii suggest an ordered mechanism where PRPP binds to the enzyme first, followed by pABA. aimspress.com The subsequent release of products is ordered as well: CO2, then RFAP, and finally PPi. aimspress.com

Other PRPP-Dependent Biosynthetic Routes

Arabinosyl Monophosphodecaprenol Biosynthesis

In the genus Mycobacterium, which includes the pathogen Mycobacterium tuberculosis, PRPP is utilized in the biosynthesis of the bacterial cell wall. researchgate.net Specifically, it is a precursor for the synthesis of two major cell wall components, arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). researchgate.net A membrane-bound phosphoribosyltransferase, Rv3806c, uses PRPP as the pentosyl phosphate donor to generate 5-phospho-β-ribosyl-1-phosphoryldecaprenol (DPPR) from decaprenyl phosphate. researchgate.net DPPR is a precursor to β-arabinosyl monophosphodecaprenol (DPA), the sole arabinosyl donor for the synthesis of both AG and LAM. researchgate.net

Biosynthesis of Specific Aminoglycoside Antibiotics

PRPP is also implicated in the biosynthesis of certain aminoglycoside antibiotics. nih.govnih.govasm.orgmedchemexpress.comasm.orgresearchgate.netdntb.gov.uaresearchgate.netcore.ac.uk These complex carbohydrates are produced by various microorganisms and have potent antibacterial properties. The biosynthetic pathways for these molecules are diverse, but some involve the transfer of a phosphoribosyl group from PRPP to a precursor molecule, a reaction catalyzed by a specific phosphoribosyltransferase.

C-Nucleotide Antibiotic Biosynthesis (e.g., Formycin A 5'-Phosphate)

This compound (PRPP) serves as a crucial precursor in the biosynthesis of C-nucleoside antibiotics, a class of compounds where the sugar moiety is linked to the nucleobase via a carbon-carbon bond instead of the more common carbon-nitrogen bond. rsc.org This structural feature confers resistance to hydrolysis and alters their biological properties. rsc.org The biosynthesis of formycin A, a cytotoxic and antiviral C-nucleoside antibiotic isolated from Streptomyces species, provides a well-studied example of PRPP's role in forming this C-C bond. nih.govacs.org

The key step in this pathway is catalyzed by the enzyme ForT, a C-glycoside synthase. rsc.orgbiorxiv.org ForT facilitates a C-C bond formation between PRPP and the aromatic carboxylic acid 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA). rsc.orgacs.orgbiorxiv.org This reaction is a critical, committing step that forms the C-riboside core of the antibiotic. rsc.org Structural and mechanistic studies of the ForT/PRPP complex have revealed that the enzyme positions the two substrates for reaction and stabilizes the pyrophosphate leaving group, which, along with the irreversible release of CO₂, provides the thermodynamic driving force for the reaction. rsc.orgbiorxiv.org

The biosynthetic gene cluster for formycin A (for) illustrates a fascinating interplay with the primary metabolic pathway of de novo purine biosynthesis. nih.gov The pathway to formycin A 5'-phosphate requires not only the dedicated for cluster enzymes but also recruits enzymes from the host's purine synthesis machinery, such as PurH. nih.govacs.org This highlights how specialized metabolic pathways can evolve by coopting and interacting with central metabolic routes. nih.gov Following the initial C-C bond formation, subsequent enzymatic steps, including cyclization and amidation involving enzymes like ForB and ForC, complete the pyrazolopyrimidine base of formycin. acs.org

Table 1: Key Enzymatic Step in Formycin A Biosynthesis Involving PRPP

| Enzyme | Substrate(s) | Product(s) | Organism Example |

|---|

| ForT (C-glycoside synthase) | 1. This compound (PRPP) 2. 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA) | 1. C-nucleoside monophosphate intermediate 2. Pyrophosphate (PPi) 3. Carbon Dioxide (CO₂) | Streptomyces kaniharaensis rsc.orgbiorxiv.orgpdbj.org |

Polyprenylphosphate Pentoses inMycobacterium tuberculosisMetabolism

In the metabolism of Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound (PRPP) is a vital metabolite for the synthesis of essential cell wall components. oup.comnih.gov Specifically, PRPP is the exclusive metabolic precursor for the arabinose residues that constitute the arabinan (B1173331) domains of two major cell wall glycopolymers: arabinogalactan (AG) and lipoarabinomannan (LAM). oup.comnih.govresearchgate.net These complex carbohydrates are critical for the structural integrity and viability of the mycobacterial cell and are involved in modulating the host immune response. plos.org

The synthesis of these arabinan domains depends on a lipid-linked sugar donor called decaprenyl-1-monophosphoarabinose (DPA). oup.com The biosynthetic pathway to DPA originates from PRPP in a series of unique enzymatic reactions. oup.com In M. tuberculosis, a single enzyme, PRPP synthetase (Mt-PrsA), is responsible for generating the PRPP required for this and other essential pathways. oup.comnih.gov

The pathway commences with the enzyme decaprenol-1-monophosphate 5-phosphoribosyltransferase (DPPR synthase), encoded by the ubiA (Rv3806c) gene. oup.com This enzyme catalyzes the transfer of the 5-phosphoribosyl group from PRPP to a lipid carrier, decaprenol-1-monophosphate (DP), resulting in the formation of decaprenol-1-monophosphoribose-5-phosphate (DPPR). oup.com Subsequent steps involve dephosphorylation of DPPR to decaprenol-1-monophosphoribose (DPR) and a crucial epimerization at the C2 position of the ribose moiety to yield DPA, the final arabinofuranose donor for cell wall synthesis. researchgate.netoup.com This pathway represents a critical metabolic node, channeling pentose (B10789219) phosphate pathway intermediates into cell wall construction. oup.com

**Table 2: PRPP in the Biosynthesis of Decaprenyl-1-monophosphoarabinose (DPA) in *M. tuberculosis***

| Step | Enzyme | Substrate(s) | Product(s) | Significance |

|---|

| 1. PRPP Synthesis | Mt-PrsA (PRPP Synthetase) | 1. Ribose-5-phosphate (R5P) 2. ATP | 1. This compound (PRPP) 2. AMP | Generates the key precursor for the pathway. oup.comnih.gov | | 2. Phosphoribosyl Transfer | DPPR Synthase (UbiA/Rv3806c) | 1. This compound (PRPP) 2. Decaprenol-1-monophosphate (DP) | 1. Decaprenol-1-monophosphoribose-5-phosphate (DPPR) 2. Pyrophosphate (PPi) | Commits PRPP to the lipid-linked pentose pathway. oup.com | | 3. Dephosphorylation & Epimerization | Phosphatases & Epimerases | 1. Decaprenol-1-monophosphoribose-5-phosphate (DPPR) | 1. Decaprenol-1-monophosphoarabinose (DPA) | Forms the final arabinose donor for cell wall synthesis. researchgate.netoup.com |

Enzymology and Reaction Mechanisms of Prpp Utilizing Phosphoribosyltransferases

General Catalytic Mechanisms of Phosphoribosyltransferases

The precise catalytic mechanism employed by PRTases has been a subject of extensive research. While variations exist, a general framework has emerged from kinetic, stereochemical, and structural studies.

A significant body of evidence suggests that many phosphoribosyltransferases proceed via a dissociative, SN1-type mechanism. ebi.ac.uknih.gov This mechanism involves a two-step process rather than a direct SN2-type displacement. ebi.ac.uknih.gov The initial step is the cleavage of the C-O bond between the ribose C1' and the pyrophosphate leaving group, which results in the formation of a highly reactive, short-lived oxocarbenium ion intermediate or a transition state with significant oxocarbenium character. ebi.ac.uknih.govebi.ac.ukresearchgate.net This intermediate is characterized by a positively charged, sp2-hybridized anomeric carbon within the ribose ring.

Kinetic isotope effect studies on enzymes like orotate (B1227488) phosphoribosyltransferase (OPRTase) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) support a dissociative mechanism with a fully formed oxocarbenium ion. royalsocietypublishing.org Similarly, theoretical studies on the hydrolysis of N-glycosidic bonds show that the formation of an oxocarbenium ion intermediate is a key step. researchgate.net In the subsequent step of the enzymatic reaction, the nucleophilic substrate (such as a purine (B94841) or pyrimidine (B1678525) base) attacks the electrophilic anomeric carbon of the oxocarbenium ion, leading to the formation of the final nucleotide product with an inverted stereochemistry at the C1' position. pnas.org For human adenine (B156593) phosphoribosyltransferase (hAPRT), quantum mechanics/molecular mechanics (QM/MM) analysis has suggested a hybrid mechanism that is predominantly SN2 but with some SN1 character. nih.gov

Divalent metal ions, most commonly magnesium (Mg²⁺), are essential for the catalytic activity of virtually all phosphoribosyltransferases. ebi.ac.ukroyalsocietypublishing.orgnih.gov The primary role of the Mg²⁺ ion is to coordinate with the pyrophosphate (PPi) moiety of PRPP. nih.govuq.edu.au This interaction serves several critical functions. Firstly, it helps to neutralize the negative charges of the phosphate (B84403) groups, making the pyrophosphate a better leaving group. ebi.ac.uk Secondly, the metal ion stabilizes the developing negative charge on the pyrophosphate as the C1'-O bond breaks during the formation of the oxocarbenium intermediate. ebi.ac.uk

Studies on orotate phosphoribosyltransferase and adenine phosphoribosyltransferase have shown that Mg²⁺ is necessary for catalysis. ebi.ac.uknih.gov In some PRTases, the Mg²⁺ ion binds directly to the enzyme, while in others, its primary interaction is with the PRPP substrate, forming a Mg²⁺-PRPP complex that is the true substrate for the enzyme. nih.govuq.edu.au For instance, in bacterial OPRTase, it's concluded that the role of the divalent metal is to bind PRPP, as metal-orotate complexes are not necessary for catalysis and only weak metal-enzyme complexes may form. nih.gov In contrast, human hypoxanthine-guanine PRTase appears to require Mg²⁺ to maintain maximal activity, suggesting a more direct interaction with the enzyme itself. uq.edu.au The coordination of Mg²⁺ often involves bridging the β- and γ-phosphate groups of PRPP and interacting with conserved acidic residues within the enzyme's active site. researchgate.net

SN1-Type Mechanisms and Oxycarbonium Intermediates/Transition States

Structural Features and Conserved Motifs in PRTases

Despite their functional diversity, PRTases share common structural features, particularly the domain responsible for binding their common substrate, PRPP.

A hallmark of most PRTases, especially those classified as Type I, is a highly conserved amino acid sequence known as the PRPP binding motif. ebi.ac.ukmdpi.comnih.gov This motif is typically a 13-residue sequence that forms a loop structure, often referred to as the P-loop or PRT loop, located at the C-terminal edge of the central β-sheet of the enzyme's core domain. ndsu.edunih.gov

Kinetic Mechanisms of Specific PRTases

The order of substrate binding and product release can vary among different phosphoribosyltransferases. These kinetic mechanisms are typically elucidated through initial velocity studies and product inhibition patterns.

Uracil (B121893) Phosphoribosyltransferase (UPRTase) catalyzes the conversion of uracil and PRPP to uridine (B1682114) 5'-monophosphate (UMP) and pyrophosphate. plos.org Kinetic studies of UPRTase from various organisms have revealed different mechanistic pathways.

For UPRTase from Escherichia coli, Mycobacterium tuberculosis, and Bacillus caldolyticus, the kinetic data are consistent with a Sequential Ordered Bi-Bi mechanism . nih.govplos.orgrcsb.org In this mechanism, the binding of PRPP to the enzyme occurs first, followed by the binding of uracil to form a ternary enzyme-PRPP-uracil complex. nih.govplos.org After the chemical transformation, the products are released in a specific order, with pyrophosphate (PPi) dissociating first, followed by UMP. plos.org

Conversely, studies on UPRTase from Acholeplasma laidlawii and the PyrR regulatory protein from Bacillus subtilis (which also possesses UPRTase activity) have indicated a Ping-Pong (or non-sequential) mechanism . nih.govasm.org In a classic Ping-Pong mechanism, one substrate binds and a product is released before the second substrate binds. However, for the B. subtilis PyrR, this Ping-Pong kinetic pattern is proposed to arise from an Ordered Bi-Bi mechanism that includes a kinetically irreversible conformational change after PRPP binding but before uracil binding. nih.gov This is supported by the observation that the reverse reaction is extremely slow and that uracil does not bind to the free enzyme. nih.gov

The table below summarizes the kinetic parameters determined for UPRTase from different sources, highlighting the diversity in their kinetic behavior.

| Enzyme Source | Kinetic Mechanism | Km (Uracil) (µM) | Km (PRPP) (µM) | Reference |

| Escherichia coli | Sequential Ordered | - | - | nih.gov |

| Mycobacterium tuberculosis | Sequential Ordered | - | - | plos.org |

| Bacillus caldolyticus | Sequential Ordered | - | - | rcsb.org |

| Acholeplasma laidlawii | Ping-Pong | 4.2 | 66 | asm.org |

| Bacillus subtilis (PyrR) | Ping-Pong Pattern | - | 18 ± 2 (Kd) | nih.gov |

Note: Km values can vary based on experimental conditions. A dash (-) indicates the value was not specified in the cited abstract.

This divergence in kinetic mechanisms, even for enzymes catalyzing the same reaction, underscores the evolutionary adaptability within the phosphoribosyltransferase family.

Xanthine (B1682287) Phosphoribosyltransferase

Xanthine phosphoribosyltransferase (XPRTase) is a purine salvage enzyme that catalyzes the conversion of xanthine and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into xanthosine (B1684192) 5'-monophosphate (XMP) and inorganic pyrophosphate. researchgate.netuniprot.org This enzyme is particularly prominent in Gram-positive bacteria and represents a distinct class of 6-oxopurine phosphoribosyltransferases (PRTases). nih.govacs.org

The reaction catalyzed by XPRTase is crucial for the salvage of purines, allowing organisms to recycle purine bases and incorporate them into nucleotide pools. In some bacteria, such as Bacillus subtilis, XPRTase displays high specificity for xanthine. nih.govacs.org While it can react with guanine (B1146940) and hypoxanthine (B114508), its catalytic efficiency with these substrates is significantly lower. nih.gov

The kinetic mechanism of B. subtilis XPRTase has been shown to be a sequential ordered mechanism. researchgate.netnih.govdrugbank.com In this mechanism, PRPP is the first substrate to bind to the enzyme. researchgate.netnih.govdrugbank.com This binding event is significant as it stabilizes the active dimeric form of the enzyme. researchgate.net Following the formation of the enzyme-PRPP complex, xanthine binds to the active site, leading to the catalytic transfer of the phosphoribosyl group. researchgate.netnih.govdrugbank.com

The high specificity of B. subtilis XPRTase for xanthine is attributed to key amino acid residues within its active site. nih.gov Structural and kinetic studies have highlighted the roles of specific residues in discriminating between different purine bases. nih.gov For instance, the orientation of certain residues allows for specific hydrogen bonding interactions with xanthine that are less favorable for guanine or hypoxanthine. nih.gov The reaction mechanism is thought to proceed without the direct involvement of a catalytic carboxylate group to activate the purine base, suggesting that the base itself must dissociate a proton to become sufficiently nucleophilic for the attack on PRPP. nih.gov

Reaction Catalyzed by Xanthine Phosphoribosyltransferase

| Substrates | Enzyme | Products |

|---|---|---|

| Xanthine | Xanthine Phosphoribosyltransferase | Xanthosine 5'-monophosphate |

| 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) | Inorganic Pyrophosphate |

Anthranilate Phosphoribosyltransferase

Anthranilate phosphoribosyltransferase (AnPRT), systematically known as N-(5-phospho-D-ribosyl)-anthranilate:diphosphate (B83284) phospho-alpha-D-ribosyltransferase, is a key enzyme in the tryptophan biosynthesis pathway in microorganisms and plants. royalsocietypublishing.orgwikipedia.orgnih.gov It catalyzes the second step in this pathway, the transfer of a phosphoribosyl group from PRPP to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) and pyrophosphate. royalsocietypublishing.orgwikipedia.orgwgtn.ac.nz The absence of this pathway in humans makes AnPRT an attractive target for the development of antimicrobial agents. royalsocietypublishing.orgwgtn.ac.nz

AnPRT is a homodimeric enzyme, with the active site situated in the hinge region between two domains of each subunit. royalsocietypublishing.orgnih.govresearchgate.net The binding of the substrates follows a specific order and induces conformational changes in the enzyme. PRPP binds to the C-terminal domain, with its pyrophosphate moiety interacting with a magnesium ion (Mg2+) and flexible loops in the active site. royalsocietypublishing.orgnih.govresearchgate.net The binding of the second substrate, anthranilate, is more intricate, involving multiple potential binding sites within a channel leading to the active site. royalsocietypublishing.orgnih.govresearchgate.net This multi-site binding has been linked to the observed substrate inhibition at high concentrations of anthranilate. royalsocietypublishing.orgnih.govresearchgate.net

The reaction mechanism of AnPRT is proposed to be a dissociative (SN1-type) mechanism, which is a common feature among many PRPP-utilizing phosphoribosyltransferases. royalsocietypublishing.orgwikipedia.orgresearchgate.net In this mechanism, the departure of the pyrophosphate group from PRPP precedes the nucleophilic attack by anthranilate. This generates a short-lived oxocarbenium ion intermediate from the ribose sugar. The anthranilate molecule then attacks this electrophilic intermediate, leading to the formation of PRA with an inversion of stereochemistry at the anomeric carbon (C1) of the ribose. wikipedia.org The reaction is dependent on a divalent metal ion, typically Mg2+, which aids in neutralizing the negative charges on the pyrophosphate leaving group. royalsocietypublishing.org

Reaction Catalyzed by Anthranilate Phosphoribosyltransferase

| Substrates | Enzyme | Products |

|---|---|---|

| Anthranilate | Anthranilate Phosphoribosyltransferase | N-(5-phosphoribosyl)-anthranilate |

| 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) | Diphosphate |

Quinolinate Phosphoribosyltransferase

Quinolinate phosphoribosyltransferase (QAPRTase), also known as quinolinate-nucleotide diphosphorylase (carboxylating), is a pivotal enzyme in the de novo biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD). nih.govacs.orgplos.org It catalyzes the Mg2+-dependent reaction between quinolinic acid (QA) and PRPP to produce nicotinic acid mononucleotide (NAMN), pyrophosphate (PPi), and carbon dioxide. nih.govacs.orgplos.org This reaction is unique among PRTases as it involves a decarboxylation step following the phosphoribosyl transfer. plos.orgnih.govresearchgate.net QAPRTase is classified as a type II phosphoribosyltransferase. nih.govplos.orgnih.gov

Kinetic studies on QAPRTase from various sources, including Salmonella typhimurium and humans, have revealed a predominantly ordered kinetic mechanism. nih.govacs.orgnih.gov In this mechanism, quinolinic acid is the first substrate to bind to the enzyme, followed by PRPP. nih.govacs.orgnih.gov The formation of an enzyme-PRPP binary complex is considered a nonproductive side branch of the reaction pathway. nih.govacs.org Isotope trapping experiments have confirmed that the enzyme-QA complex is catalytically competent for the subsequent binding of PRPP and catalysis. nih.govacs.org

Reaction Catalyzed by Quinolinate Phosphoribosyltransferase

| Substrates | Enzyme | Products |

|---|---|---|

| Quinolinic acid | Quinolinate Phosphoribosyltransferase | Nicotinic acid mononucleotide |

| 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) | Diphosphate | |

| Carbon dioxide |

Structural Biology of Prpp Synthetase and Prpp Binding Proteins

Three-Dimensional Structures of PRPP Synthetases from Diverse Organisms

PRPP synthetases are found across all domains of life, and structural studies have revealed a conserved architecture adapted for specific regulatory needs. nih.govcore.ac.ukau.dk High-resolution three-dimensional structures have been determined for PRPP synthetases from a variety of organisms, including bacteria (Bacillus subtilis, Escherichia coli, Burkholderia pseudomallei), archaea (Thermoplasma volcanium), and humans. nih.govasm.orgrcsb.orgd-nb.info

A common feature of the PRPP synthetase monomer is a structure composed of two similar domains, each exhibiting a fold that resembles type I phosphoribosyltransferases (PRTs). nih.govasm.org This two-domain structure, often arranged in a head-to-tail fashion, is believed to have arisen from the duplication of an ancestral gene that was half the size of the modern prs gene. asm.org Each domain is characterized by a central five-stranded parallel β-sheet surrounded by α-helices, a topology characteristic of the PRT fold. asm.orgnih.gov

| Organism | PDB Code | Description | Resolution (Å) | Oligomeric State |

| Bacillus subtilis | 1DKU | Complex with mADP at allosteric site | 2.1 | Hexamer |

| Bacillus subtilis | 1DKR | SO4²⁻ complex | - | Hexamer |

| Escherichia coli | - | - | 2.2 | Hexamer |

| Human (hPRS1) | 2H06 | Complex with SO4²⁻ | - | Hexamer |

| Human (hPRS1) | - | Complex with ATP, Cd²⁺, SO4²⁻ | - | Hexamer |

| Thermoplasma volcanium | 3MBI | Complex with ADP-Mg²⁺ and R5P | 1.8 | Dimer |

| Thermoplasma volcanium | 3LPN | Complex with AMPCPP (ATP analog) | 1.8 | Dimer |

| Burkholderia pseudomallei | 3DAH | - | - | Hexamer |

| This table is interactive and represents a selection of available structures. |

The active site of PRPP synthetase is typically located in a cleft between the two domains of a single subunit. nih.govresearchgate.net However, the complete catalytic site is often formed by contributions from two adjacent subunits within the oligomeric structure. d-nb.infonih.gov The binding of the two substrates, Ribose-5-phosphate (B1218738) (R5P) and ATP, occurs in distinct but coordinated pockets.

Key structural elements are crucial for substrate binding and catalysis:

R5P Binding Loop: A conserved 15-amino-acid sequence, also found in adenine (B156593) phosphoribosyltransferase, is critical for binding the ribose 5-phosphate moiety of the substrate. asm.org In the E. coli enzyme, a phosphate (B84403) ion, mimicking the phosphate of R5P, was observed to bind to backbone amides of a loop consisting of residues Asp224, Thr225, and Gly226. nih.gov

PP Loop: This loop is involved in binding the pyrophosphate group of PRPP. researchgate.net

Catalytic Flexible Loop: This loop undergoes significant conformational changes during the catalytic cycle. nih.gov In human PRS1, this loop (residues Ile⁸⁹ to Ile¹⁰⁷) is thought to be essential for catalysis, possibly by sweeping across the ATP molecule to facilitate the cleavage of the α-β phosphodiester bond. plos.org Upon substrate binding, the closure of this loop positions the β- and γ-phosphates of ATP for transfer and brings catalytic residues like Lys194 into proximity to support the reaction. biorxiv.org

ATP Binding Site: The AMP moiety of ATP binds in a specific pocket. nih.gov The binding is further stabilized by a divalent cation, typically Mg²⁺, which coordinates with the β- and γ-phosphates of ATP. nih.gov

The activity of Class I PRPP synthetases is tightly regulated by allosteric effectors, primarily the inhibitor ADP and the activator inorganic phosphate (Pi). nih.gov The allosteric site is distinct from the active site and is located at the interface of three different subunits in the hexameric assembly. d-nb.infonih.govnih.gov This intricate arrangement underscores the importance of the enzyme's quaternary structure for its regulation.

Binding of the allosteric inhibitor ADP, which is competitive with the activator Pi, induces significant conformational changes. nih.govnih.gov A key element in this regulation is the Regulatory Flexible (RF) Loop . researchgate.netbiorxiv.org In the E. coli enzyme, studies have shown that in certain states, the RF loop can physically occupy the ATP binding site, suggesting a mechanism of inhibition. biorxiv.org The binding of ADP to the allosteric site is thought to influence the conformation of the RF loop, which in turn affects ATP's ability to bind and undergo the necessary conformational changes for catalysis. researchgate.net

Recent cryo-electron microscopy studies on E. coli PRPS have identified a novel, noncanonical allosteric site (allosteric site 2) that can bind AMP or ADP. biorxiv.orgnih.gov Binding at this site appears to stabilize the conformation of the regulatory flexible loop, adding another layer of complexity to the enzyme's regulation. nih.gov Ligand binding can also trigger large-scale changes, such as the rotation of the catalytic domain relative to the allosteric domain. biorxiv.org

| Functional Region | Role | Key Residues/Features |

| Active Site | Binds ATP and R5P; location of catalysis | Located between two domains, often involving two subunits. d-nb.infonih.gov |

| R5P Binding Loop | Binds Ribose-5-Phosphate | Conserved 15-amino-acid sequence. asm.org |

| Catalytic Flexible Loop | Undergoes conformational change; essential for catalysis | Human PRS1: Ile⁸⁹-Ile¹⁰⁷. plos.org Positions ATP for pyrophosphate transfer. biorxiv.org |

| Allosteric Site | Binds activator (Pi) and inhibitor (ADP) | Formed at the interface of three subunits in the hexamer. nih.gov |

| Regulatory Flexible (RF) Loop | Mediates allosteric regulation | Conformation is altered by ligand binding at the allosteric site. researchgate.netbiorxiv.org |

| This table is interactive. |

Active Site Architecture and Substrate Binding Mode

Quaternary Structures and Oligomerization States of PRPP Synthetases

PRPP synthetases exhibit a remarkable diversity in their quaternary structures, which are critical for both catalytic activity and allosteric regulation. encyclopedia.pub

Hexamers: The most common and extensively studied form is the hexamer, characteristic of Class I enzymes from organisms like B. subtilis, humans, and E. coli. d-nb.infonih.govencyclopedia.pub These hexamers often adopt a propeller-shaped structure, formed by a trimer of dimers. d-nb.infonih.gov The C-terminal domains typically form the dimeric "blades" of the propeller, while the N-terminal domains constitute the central core. d-nb.info

Dimers: The PRPP synthetase from the thermophilic archaeon Thermoplasma volcanium exists as a dimer. rcsb.orgebi.ac.uk

Trimers: A trimeric structure has been identified for the spinach PRPP synthetase isozyme 4, a Class II enzyme. nih.gov The low conservation of residues involved in the hexamerization of the B. subtilis enzyme is consistent with this different oligomeric state. nih.gov

Tetramers: The enzyme from Methanocaldococcus jannaschii is a Class III PRS and forms a tetramer. encyclopedia.pub

Higher-Order Filaments: Beyond these basic oligomers, PRPP synthetases from diverse organisms, including yeast, E. coli, and humans, can assemble into higher-order filamentous structures known as cytoophidia. researchgate.netnih.govmolbiolcell.org The formation of these filaments is influenced by the presence of allosteric ligands and provides an additional layer of regulation. biorxiv.orgnih.gov For instance, cryo-EM studies of E. coli PRPS revealed two distinct filament types whose formation is controlled by different ligands; one filament type was found to be resistant to allosteric inhibition by ADP. nih.gov

In yeast, the situation is more complex, with five different PRS gene products assembling into various active hetero-oligomeric complexes. molbiolcell.org This unique subunit architecture suggests that enzyme activity could be regulated by sequestering an essential subunit into a polymer. molbiolcell.org

Structural Insights into PRPP-Binding by Other Enzymes

PRPP is a crucial substrate for a large family of enzymes known as phosphoribosyltransferases (PRTs), which catalyze the transfer of the phosphoribosyl group to a variety of acceptor molecules. au.dkasm.org Structural studies of these enzymes have revealed common principles of PRPP recognition.

Anthranilate Phosphoribosyltransferase (AnPRT): This enzyme, involved in tryptophan biosynthesis, binds PRPP in a cleft of its C-terminal domain. royalsocietypublishing.orgroyalsocietypublishing.org The binding is mediated by two flexible loops and requires Mg²⁺. royalsocietypublishing.orgroyalsocietypublishing.org A conserved sequence motif (Gly-Thr-Gly-Gly-Asp) wraps around the PRPP molecule, with different residues forming hydrogen bonds with the diphosphate (B83284) and 5-phosphate groups. asm.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): As a "prototype" for type I PRTs, the structure of HGPRT strongly resembles a single domain of PRPP synthetase. researchgate.net

ForT (C-glycoside synthase): This enzyme, which catalyzes a C-C bond formation, binds PRPP in a large, positively charged pocket. rsc.orgbiorxiv.org A loop characteristic of the GHMP kinase superfamily plays a key role in binding the (pyro)phosphate moieties. biorxiv.org

PurR Repressor: PRPP also acts as a regulatory molecule by binding to proteins like the PurR repressor. asm.org The crystal structure of Bacillus subtilis PurR with a PRPP analog shows that it binds to loops analogous to the PP- and PRPP-binding loops of type I PRTs, demonstrating how a substrate-binding fold has been repurposed for a purely regulatory role. researchgate.net

Rv3806c (Mycobacterium tuberculosis): This membrane-bound PRTase utilizes PRPP for cell wall precursor synthesis. bham.ac.uk Cryo-EM structures show that PRPP binds to an extramembrane cavity of the enzyme, with Mg²⁺ playing an essential role in the interaction. bham.ac.uk

These examples highlight the versatility of the PRT fold and associated motifs in recognizing and utilizing the high-energy PRPP molecule for catalysis and regulation. rsc.org

Evolutionary Relationships Between PRPP Synthetases and Phosphoribosyltransferases

Strong evidence from structural and sequence analyses indicates that PRPP synthetases and phosphoribosyltransferases share a common evolutionary origin. au.dkasm.org Phylogenetic analysis suggests that PRPP synthetases likely evolved from an ancestral phosphoribosyltransferase. nih.govasm.org

The most compelling evidence is the structural homology. The monomer of PRPP synthetase is composed of two domains, each of which closely resembles the fold of a type I phosphoribosyltransferase, such as adenine phosphoribosyltransferase (APRT) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govasm.orgresearchgate.net This suggests that a gene duplication event of an ancestral PRT gene, followed by gene fusion, gave rise to the modern two-domain PRPP synthetase. asm.org

Further supporting this link is the presence of conserved sequence motifs. A 20-amino acid sequence was found to be homologous between mouse APRT, various HPRTs, and several bacterial phosphoribosyltransferases. pnas.org This sequence, which is interrupted by introns differently in the mouse APRT and HPRT genes, is believed to be part of the catalytic domain, particularly at the PRPP binding site. pnas.org The conservation of key structural features, such as the P-loop motif for binding the ribose-5'-phosphate group across different PRTase classes, points to a convergent or divergent evolutionary path to perform similar functions on a common substrate. proteopedia.org The existence of four distinct structural types of PRTases suggests that enzymes may have evolved from different ancestors to catalyze similar reactions, a case of convergent evolution. royalsocietypublishing.orgproteopedia.org

Prpp Homeostasis and Metabolic Flux

Maintenance of Intracellular PRPP Levels

The homeostasis of intracellular PRPP is a dynamic process governed by a fine-tuned balance between its synthesis, consumption, and degradation. This intricate regulation ensures that the cellular demands for this vital precursor are met without wasteful overproduction.

The primary control point for PRPP homeostasis is the enzyme PRPP synthetase (PRS) , which catalyzes the formation of PRPP from ribose-5-phosphate (B1218738) and ATP. encyclopedia.pub The activity of PRS is subject to complex allosteric regulation. It is activated by inorganic phosphate (B84403) (Pi) and inhibited by several nucleotides, most notably ADP and GDP. encyclopedia.pubresearchgate.net This feedback inhibition allows the cell to modulate PRPP synthesis in response to its energy status and the availability of purine (B94841) end-products. For instance, in Mycobacterium tuberculosis, the IC50 values for ADP and GDP inhibition of PRS have been determined to be 0.07 mM and 0.9 mM, respectively. scispace.com In the archaeon Methanocaldococcus jannaschii, PRS is activated by inorganic phosphate, reaching maximal activity at 190 mM, but is completely inhibited by ADP. uniprot.org The kinetic properties of PRS, including its affinity for substrates and sensitivity to inhibitors, can vary between different isoforms of the enzyme and across different species. nih.govnih.gov

The availability of substrates, particularly ribose-5-phosphate derived from the pentose (B10789219) phosphate pathway (PPP), is another key determinant of the rate of PRPP synthesis. The consumption of PRPP by downstream pathways also plays a crucial role in maintaining its intracellular concentration. The major consumers of PRPP are the de novo and salvage pathways for purine and pyrimidine (B1678525) biosynthesis. researchgate.net The enzymes in these pathways, such as glutamine PRPP amidotransferase in purine synthesis, utilize PRPP as a substrate, thereby drawing down the intracellular pool. wikipedia.org The rate of consumption is, in turn, regulated by the downstream metabolic needs of the cell.

In addition to enzymatic consumption, the intracellular level of PRPP is also influenced by its chemical stability. PRPP can undergo non-enzymatic hydrolysis. nih.govnih.gov This spontaneous decomposition can proceed through pathways that yield ribose-5-phosphate and pyrophosphate, or 5-phosphoribosyl 1,2-cyclic phosphate and inorganic phosphate. nih.govnih.gov Enzymatic degradation of PRPP can also occur, for example, through the action of alkaline phosphatase. nih.gov The balance between the robust synthetic activity and these various routes of consumption and degradation ensures the precise maintenance of intracellular PRPP levels.

Metabolic Flux Analysis in PRPP-Dependent Pathways

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. This technique, particularly when employing stable isotopes like ¹³C and ¹⁵N, provides a detailed picture of how cells allocate resources through various metabolic pathways, including those dependent on PRPP.

¹³C-Metabolic flux analysis has been instrumental in elucidating the flow of carbon atoms from central carbon metabolism, such as glycolysis and the pentose phosphate pathway, to the synthesis of PRPP and its subsequent utilization in nucleotide biosynthesis. d-nb.infooup.comnih.gov By feeding cells with ¹³C-labeled glucose, researchers can trace the labeled carbon atoms as they are incorporated into ribose-5-phosphate and then into the purine and pyrimidine rings of nucleotides. The pattern of isotope labeling in these final products can be used to calculate the relative fluxes through the contributing pathways.

Studies have shown that a significant portion of the metabolic flux from the pentose phosphate pathway is directed towards PRPP synthesis to support nucleotide production. It has been estimated that approximately 80% of the metabolic flux through PRPP is channeled into purine and pyrimidine metabolism. frontiersin.org This highlights the central role of PRPP in nucleic acid biosynthesis.

MFA can also reveal how metabolic fluxes are redistributed in response to genetic or environmental perturbations. For example, in a ppc mutant of Escherichia coli, a significant decrease in the flux through the pentose phosphate pathway was observed. oup.com In yeast, increasing the demand for NADPH was shown to redirect carbon flux through the nonoxidative part of the PPP, which in turn decreased the concentration of PRPP available for purine and pyrimidine synthesis.

The integration of ¹³C and ¹⁵N labeling (¹³C¹⁵N-MFA) allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of nucleotide biosynthesis, which involves the incorporation of nitrogen atoms from amino acids like glutamine and aspartate. embopress.org This approach has been used to create detailed flux maps of amino acid and nucleotide biosynthesis in various organisms.

The table below summarizes findings from various metabolic flux analysis studies related to PRPP-dependent pathways.

| Organism | Pathway Analyzed | Key Findings | Reference |

| Escherichia coli | Central Carbon Metabolism | Deletion of ppc gene resulted in decreased flux through the pentose phosphate pathway. | oup.com |

| Saccharomyces cerevisiae | Pentose Phosphate Pathway | Increased NADPH demand redirects carbon flux, decreasing PRPP available for nucleotide synthesis. | |

| Corynebacterium glutamicum | Purine Biosynthesis | Alterations in gene expression led to changes in carbon flux distributions impacting purine intermediate profiles. | d-nb.info |

| Pichia pastoris | Central Carbon Metabolism | ¹³C-MFA revealed significant redistribution of carbon fluxes in response to changes in growth rate and substrate availability. | nih.gov |

| Mycobacterium bovis BCG | Carbon and Nitrogen Metabolism | ¹³C¹⁵N-MFA was used to quantify fluxes in amino acid and nucleotide biosynthesis, establishing glutamate (B1630785) as a central nitrogen metabolism node. | embopress.org |

Comparative Analysis of PRPP Pools Across Organisms

The intracellular concentration and the genetic machinery for the synthesis of PRPP exhibit considerable variation across different domains of life, reflecting diverse metabolic strategies and evolutionary adaptations.

The number of genes encoding PRPP synthetase (PRS) differs among organisms. While many bacteria possess a single prs gene, eukaryotes often have multiple PRS genes. nih.gov For instance, the yeast Saccharomyces cerevisiae has five PRS genes, while humans have three (PRPS1, PRPS2, and PRPS1L1). encyclopedia.pubnih.govnih.gov Plants like Spinacia oleracea (spinach) and Arabidopsis thaliana have four and five PRS genes, respectively. nih.gov This genetic multiplicity allows for more complex regulation and tissue-specific expression of PRS isoforms, each potentially having distinct kinetic and regulatory properties. researchgate.net

The intracellular concentration of PRPP also varies significantly. In bacteria such as E. coli, the PRPP concentration is relatively high, estimated to be in the millimolar range. nih.gov In contrast, the PRPP concentration in mammalian cells is much lower, typically ranging from 5 to 30 µM. nih.gov In the yeast S. cerevisiae, the intracellular PRPP concentration has been measured to be in the 0.1 mM range in wild-type strains. nih.gov